molecular formula C9H7ClF2O2 B13585292 3-(3-Chloro-2,6-difluorophenyl)propanoic acid

3-(3-Chloro-2,6-difluorophenyl)propanoic acid

Cat. No.: B13585292
M. Wt: 220.60 g/mol
InChI Key: HZYUABZFECNLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-2,6-difluorophenyl)propanoic acid is an organic compound characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, which is attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2,6-difluorophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2,6-difluorobenzene with propanoic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, fluorination, and carboxylation to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to optimize the production process. The use of environmentally friendly reagents and conditions is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2,6-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(3-Chloro-2,6-difluorophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)propanoic acid: Similar structure but lacks the chloro substituent.

    3-(2,4-Difluorophenyl)propanoic acid: Differently positioned fluoro substituents on the phenyl ring.

    3-(4-Bromophenyl)propanoic acid: Contains a bromine atom instead of chlorine and fluorine.

Uniqueness

3-(3-Chloro-2,6-difluorophenyl)propanoic acid is unique due to the specific arrangement of chloro and fluoro substituents on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds. The presence of both electron-withdrawing and electron-donating groups can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

3-(3-chloro-2,6-difluorophenyl)propanoic acid

InChI

InChI=1S/C9H7ClF2O2/c10-6-2-3-7(11)5(9(6)12)1-4-8(13)14/h2-3H,1,4H2,(H,13,14)

InChI Key

HZYUABZFECNLBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CCC(=O)O)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.